molecular formula C14H19NO3 B3043937 Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate CAS No. 955998-64-8

Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate

Cat. No. B3043937
CAS RN: 955998-64-8
M. Wt: 249.30
InChI Key: LNTDJAQQPGLCGB-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate” is a chemical compound with the CAS Number: 60437-30-1 . It has a molecular weight of 249.31 and its linear formula is C14H19NO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate” has been studied . The linear formula of this compound is C14H19NO3 .


Physical And Chemical Properties Analysis

“Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate” is a solid at room temperature . It has a molecular weight of 249.31 .

Scientific Research Applications

Enantioselective Synthesis

Enantioselective Benzylation of Methyl 4-oxo-3-piperidinecarboxylate Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate has been used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate. A phase-transfer catalyst was employed, highlighting the compound's utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Intermediate in Synthesis of Jak3 Inhibitors

Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate This compound serves as an important intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis involves multiple steps, including SN2 substitution and borohydride reduction, highlighting its significance in medicinal chemistry (Chen Xin-zhi, 2011).

Reactivity in Heterocyclic Compounds

Preparation and Reactivity of 1-Benzyl-2,4-Piperidinedione-3-Carboxylic Acid Derivatives The reactivity of this compound in heterocyclic chemistry is notable. It has been used in the synthesis of natural products and pharmacologically interesting compounds. Its structural determination and reaction with various agents demonstrate its versatility in synthetic applications (Ibenmoussa et al., 1998).

Role in NMR Spectroscopy

NMR Spectroscopy in Distinguishing Between 3‐piperidyl‐ and 2‐pyrrolidylmethyl Alcohols This compound has been utilized in NMR spectroscopy studies. Its role in the structural assignment of complex molecules underlines its importance in analytical chemistry (Cannon & Milne, 1976).

Analgesic Properties Optimization

Methylation of Position 8 in the Pyridine Moiety The modification of the pyridine moiety in this compound was researched to enhance its analgesic properties. This study demonstrates its potential in developing new analgesic agents (Ukrainets et al., 2015).

Protecting Groups in Carbohydrates

Quantifying Electronic Effects of Common Carbohydrate Protecting Groups The compound has been studied for its role in stabilizing positive charge on ring heteroatoms in hydroxypiperidines, indicating its use in carbohydrate chemistry (Heuckendorff et al., 2010).

Benzyl Group Conformation Study

Benzyl Group Conformation in 4-benzyl-4-hydroxypiperidines Its use in studying the conformation of the benzyl group in hydroxypiperidines showcases its utility in molecular structure analysis (Manimekalai et al., 2007).

In Vivo Measurements in Brain Chemistry

Synthesis of 1-[11C]methylpiperidin-4-yl Propionate The compound has been synthesized as an in vivo substrate for acetylcholinesterase, aiding in clinical studies of acetylcholinesterase in the human brain using positron emission tomography (Snyder et al., 1998).

Safety And Hazards

“Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate” is classified under the GHS07 hazard class . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTDJAQQPGLCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720229
Record name Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate

CAS RN

956010-25-6
Record name Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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